molecular formula C16H28N4S B5923189 N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine

N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine

Cat. No.: B5923189
M. Wt: 308.5 g/mol
InChI Key: FCTCBFPHGDFWHS-UHFFFAOYSA-N
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Description

N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[55]undecan-9-amine is a complex organic compound featuring a spirocyclic structure with an imidazole moiety

Properties

IUPAC Name

N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4S/c1-20-12-10-19-15(20)21-13-11-18-14-2-4-16(5-3-14)6-8-17-9-7-16/h10,12,14,17-18H,2-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTCBFPHGDFWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCNC2CCC3(CC2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation . The spirocyclic structure is then introduced through a series of cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the spirocyclic structure can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine is unique due to its combination of an imidazole ring and a spirocyclic structure, which imparts distinct chemical and biological properties.

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